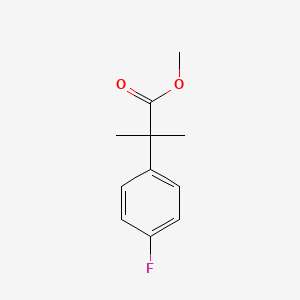

Methyl 2-(4-fluorophenyl)-2-methylpropanoate

Descripción general

Descripción

Methyl 2-(4-fluorophenyl)-2-methylpropanoate, also known as MFP, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as esters, which are formed by the reaction of an alcohol and a carboxylic acid. MFP has a molecular formula of C12H13FO2 and a molecular weight of 208.23 g/mol.

Aplicaciones Científicas De Investigación

- Application : 4-Fluoromethylphenidate was studied along with other analogues of (±)-threo-methylphenidate (TMP) to assess their potential as anti-cocaine medications .

- Methods : The study involved assessing the efficacy of 4F-MPH as a substitute for cocaine, and its relative potency compared to methylphenidate for the same purpose .

- Results : 4F-MPH was reported as having an ED 50 mg/kg of 0.26 (0.18–0.36), regarding its efficacy as a substitute for cocaine, and a relative potency of 3.33 compared to methylphenidate for the same purpose .

- Application : Another study found that in the threo-isomers of methylphenidate, the meta- and para-substituted compounds with electron-withdrawing substituents tended to have increased binding potency .

- Methods : The study involved comparing the binding potency of various substituted compounds of methylphenidate .

- Results : Compounds containing fluorine, chlorine, bromine and methyl groups were reported to be more potent than methylphenidate as well as the closely related compound 4F-EPH .

Scientific Field: Neuropharmacology

Scientific Field: Medicinal Chemistry

- Application : Indole derivatives, which share a similar aromatic structure with Methyl 2-(4-fluorophenyl)-2-methylpropanoate, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

- Application : A library of 22 novel 2-substituted fluorinated benzimidazoles was synthesized under microwave conditions and tested for their antimicrobial and antioxidant activity .

- Methods : The study involved the synthesis of 22 novel 2-substituted fluorinated benzimidazoles under microwave conditions .

- Results : Two trioxygenated derivatives had minimum bactericidal concentration values ranging between 14.5–115.7 μM and 25.6–74.3 μM against S. aureus, E. coli, P. aeruginosa .

Scientific Field: Pharmacology

Scientific Field: Medicinal Chemistry

- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods : The study involved the synthesis of various indole derivatives and testing their antiviral activity .

- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

- Application : A library of 22 novel 2-substituted fluorinated benzimidazoles was synthesized and tested for their antimicrobial activity .

- Methods : The study involved the synthesis of 22 novel 2-substituted fluorinated benzimidazoles under microwave conditions .

- Results : Two trioxygenated derivatives had minimum bactericidal concentration values ranging between 14.5–115.7 μM and 25.6–74.3 μM against S. aureus, E. coli, P. aeruginosa .

Scientific Field: Antiviral Research

Scientific Field: Antibacterial Research

Propiedades

IUPAC Name |

methyl 2-(4-fluorophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFPPMPHGXIVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-fluorophenyl)-2-methylpropanoate | |

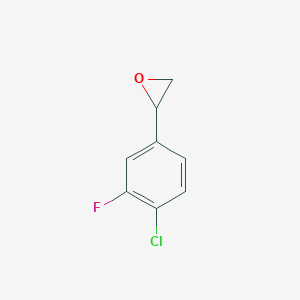

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)

![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)

![Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1428404.png)